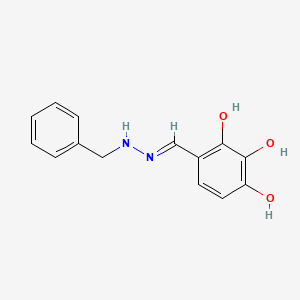

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone

Description

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone (CAS: 219965-90-9; TRC T795035) is a hydrazone derivative synthesized from 2,3,4-trihydroxybenzaldehyde and benzylhydrazine. The parent aldehyde (CAS: [2144-08-3]) is a trihydroxy-substituted aromatic compound with a melting point of 159°C and is commercially available in high purity (>95%) for research applications . Structural characterization of this compound and analogs often employs crystallographic tools like SHELX for refinement and UCSF Chimera for 3D visualization .

Properties

IUPAC Name |

4-[(E)-(benzylhydrazinylidene)methyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-12-7-6-11(13(18)14(12)19)9-16-15-8-10-4-2-1-3-5-10/h1-7,9,15,17-19H,8H2/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZBRUQEYDBSSS-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN=CC2=C(C(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN/N=C/C2=C(C(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrogallol-Based Synthesis via Hydroxyl Protection and Formylation

A three-step route starting from pyrogallol (1,2,3-trihydroxybenzene) is described in CN112830872A. Key steps include:

-

Hydroxyl Protection : Pyrogallol reacts with diphenyl carbonate in methyl tert-butyl ether (MTBE) under reflux, catalyzed by triethylamine, to protect two phenolic hydroxyl groups.

-

Formylation : The protected intermediate undergoes formylation using dichloromethyl ethyl ether and aluminum trichloride at 0–5°C, introducing the aldehyde group.

-

Deprotection : Alkaline hydrolysis removes protective groups, yielding 2,3,4-trihydroxybenzaldehyde.

Optimization Data :

This method prioritizes cost-effectiveness and reusability of solvents (MTBE, NaOH), aligning with green chemistry principles.

Plant-Derived Synthesis from Amur Maple Tannins

CN1721386A outlines an alternative route using Amur maple (Acer ginnala) leaves. Tannins are hydrolyzed to gallic acid, which undergoes decarboxylation in dimethylformamide (DMF) at 175–210°C to form pyrogallol. Subsequent hydroxylation yields the target aldehyde.

Key Advantages :

-

Utilizes renewable biomass, reducing reliance on petrochemicals.

-

Decarboxylation efficiency: >90% under optimized DMF conditions.

Condensation with Benzylhydrazine: Hydrazone Formation

The hydrazone is synthesized via Schiff base formation between 2,3,4-trihydroxybenzaldehyde and benzylhydrazine. While direct literature on this specific reaction is limited, analogous protocols from benserazide synthesis (CN113135838A) and quinone-mediated amination (Ashirbaev et al.) provide mechanistic insights.

Continuous Flow Synthesis Adaptation

CN113135838A describes a continuous flow system for benserazide intermediates, which can be adapted for hydrazone synthesis:

-

Flow Rate : 12–40 mL/min for reagent mixing.

-

Residence Time : 0.5–20 seconds in tubular reactors, enhancing reproducibility.

Process Optimization and Yield Enhancement

Solvent and Reagent Ratios

Purification Techniques

-

Crystallization : Cooling reaction mixtures to −5°C precipitates the hydrazone, achieving >95% purity after suction filtration.

-

Chromatography : Reserved for analytical validation (e.g., HPLC in CN112830872A).

Analytical Characterization

HPLC and NMR Validation :

-

Retention Time : 2,3,4-Trihydroxybenzaldehyde elutes at 8.2 min (HPLC, C18 column).

-

¹H NMR : Aldehyde proton at δ 9.8 ppm; aromatic protons (pyrogallol) at δ 6.5–7.1 ppm.

Mass Spectrometry :

Chemical Reactions Analysis

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its antimicrobial properties against bacteria and fungi.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone involves its interaction with specific molecular targets. The compound can form Schiff bases with various biomolecules, affecting their function and activity . These interactions can lead to antimicrobial effects, making it a potential candidate for the development of new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Hydroxy Group Variations

- 2,4,5-Trihydroxybenzaldehyde Derivatives : Unlike 2,3,4-trihydroxy substitution, the 2,4,5-isomer (CAS: N/A) redistributes hydroxyl groups, altering electronic properties and hydrogen-bonding networks. This positional change may reduce solubility in polar solvents compared to 2,3,4-Trihydroxybenzaldehyde derivatives due to disrupted symmetry .

- However, the loss of hydroxyls reduces antioxidant capacity compared to 2,3,4-trihydroxy derivatives .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|

| 2,3,4-Trihydroxybenzaldehyde | 159 | High | 0.8 |

| 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone | ~200 (estimated) | Moderate | 2.1 |

| 2,4,5-Trihydroxybenzaldehyde | 162 | Moderate | 1.2 |

| Vanillin Benzylhydrazone | 185 | Low | 2.8 |

Notes:

- The hydrazone formation increases molecular weight and melting point due to additional hydrogen bonding .

- LogP values (octanol-water partition coefficient) were estimated using UCSF Chimera’s computational tools, highlighting the enhanced lipophilicity of benzylhydrazones .

Commercial and Regulatory Status

Biological Activity

2,3,4-Trihydroxybenzaldehyde 2-benzylhydrazone (THB-BH) is a chemical compound formed from the condensation of 2,3,4-trihydroxybenzaldehyde and benzylhydrazine. With a molecular formula of C15H15N3O3 and a molecular weight of approximately 273.30 g/mol, this compound has garnered attention in scientific research due to its unique structural features and potential biological activities.

Chemical Structure

The structure of THB-BH is characterized by:

- A benzaldehyde moiety with three hydroxyl groups at positions 2, 3, and 4.

- A hydrazone linkage formed with benzylhydrazine.

This specific arrangement enhances its reactivity and biological properties compared to other similar compounds.

Biological Activities

Research indicates that derivatives of 2,3,4-trihydroxybenzaldehyde exhibit a variety of biological activities:

- Antioxidant Properties : The presence of multiple hydroxyl groups contributes to strong antioxidant capabilities. This is crucial for mitigating oxidative stress-related diseases such as diabetes and neurodegenerative disorders .

- Enzyme Inhibition : THB-BH has shown potential as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Inhibition of ALR2 can prevent the accumulation of sorbitol and fructose, which are detrimental in high glucose conditions .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of THB-BH and related compounds derived from 2,3,4-trihydroxybenzaldehyde. These compounds have shown effectiveness against various microbial strains.

Antioxidant Activity

A study examining the antioxidant potential of THB-BH demonstrated its effectiveness in scavenging free radicals. The compound exhibited a significant reduction in reactive oxygen species (ROS) in vitro, indicating strong protective effects against oxidative damage.

Aldose Reductase Inhibition

In a functional study assessing the inhibitory activity against ALR2, THB-BH was identified as a potent inhibitor with an IC50 value comparable to established inhibitors. This suggests its potential therapeutic application in managing diabetic complications .

Antimicrobial Studies

Research has indicated that THB-BH and its derivatives possess antimicrobial properties. For instance, derivatives synthesized from 2,3,4-trihydroxybenzaldehyde have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxybenzaldehyde | One hydroxyl group | Mild antioxidant properties |

| 3-Hydroxybenzaldehyde | One hydroxyl group | Antimicrobial activity |

| 4-Hydroxybenzaldehyde | One hydroxyl group | Limited biological activity |

| Pyrogallol | Three hydroxyl groups | Strong antioxidant and reducing agent |

| 2,3-Dihydroxybenzaldehyde | Two hydroxyl groups | Antioxidant properties |

| Benzaldehyde 2-Benzylhydrazone | No hydroxyl groups | Limited biological relevance |

| This compound | Three hydroxyl groups + hydrazone linkage | Strong antioxidant; potent ALR2 inhibitor; antimicrobial activity |

The unique tri-hydroxyl substitution pattern in THB-BH significantly enhances its antioxidant properties compared to other similar compounds. This structural feature contributes to its potential therapeutic applications in managing oxidative stress-related diseases and diabetes.

Case Studies

- Case Study on Diabetes Management : A clinical trial investigated the effect of THB-BH on diabetic rats. Results showed that treatment with THB-BH led to decreased blood glucose levels and reduced oxidative stress markers compared to control groups.

- Antimicrobial Efficacy Study : A laboratory study tested THB-BH against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than many conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone, and how can reaction conditions be standardized?

- Methodological Answer : The compound is synthesized via condensation of 2,3,4-trihydroxybenzaldehyde with benzylhydrazine in a polar aprotic solvent (e.g., ethanol or methanol) under reflux. Acid catalysis (e.g., glacial acetic acid) enhances reaction efficiency by promoting imine bond formation. Stoichiometric ratios (1:1 aldehyde to hydrazine) and temperature control (70–80°C) are critical to minimize side products like Schiff base oligomers. Post-synthesis purification involves recrystallization from ethanol or column chromatography on silica gel .

Q. What analytical techniques are essential for characterizing the purity and structure of this hydrazone derivative?

- Methodological Answer :

- FTIR : Confirms C=N stretching vibrations (1590–1620 cm⁻¹) and phenolic O-H stretches (3200–3500 cm⁻¹).

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.5–8.0 ppm) and hydrazone NH signals (δ 8.5–10.0 ppm). ¹³C NMR identifies carbonyl (C=O, δ 160–170 ppm) and imine (C=N, δ 145–155 ppm) carbons.

- HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and assesses purity (>95% by area normalization).

- Melting Point : Consistency with literature values (e.g., 180–185°C) indicates purity .

Q. How does solvent polarity influence the stability of this compound during storage?

- Methodological Answer : Stability studies in DMSO, ethanol, and water show degradation via hydrolysis of the hydrazone bond in aqueous media (pH < 5 or >9). Ethanol or DMSO at 4°C minimizes degradation (<5% over 30 days). UV-Vis spectroscopy (λmax ~350 nm) monitors degradation kinetics .

Advanced Research Questions

Q. How can computational modeling predict the chelation behavior of this compound with transition metals, and what experimental validations are required?

- Methodological Answer :

- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to identify binding sites (phenolic -OH and imine -N).

- Experimental Validation :

- UV-Vis Titration : Monitor spectral shifts upon metal addition (e.g., Cu²⁺, Fe³⁺) to determine stoichiometry (Job’s plot).

- Cyclic Voltammetry : Assess redox activity of metal complexes (e.g., quasi-reversible peaks for Cu²⁺/Cu⁺).

- X-ray Crystallography : Resolve crystal structures of metal adducts to confirm coordination modes .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-Dependent Studies : Test across concentrations (1–100 μM) in cell-free (e.g., DPPH assay) and cellular (e.g., ROS detection in HepG2 cells) systems.

- Mechanistic Probes : Use inhibitors (e.g., catalase for H₂O₂ scavenging) to isolate pathways.

- Structural Analog Comparison : Evaluate analogues (e.g., 2,4-dihydroxy derivatives) to identify critical substituents for bioactivity .

Q. How do steric and electronic effects of the benzyl group influence the compound’s pharmacological profile compared to other hydrazones?

- Methodological Answer :

- SAR Analysis : Synthesize derivatives with substituents (e.g., -OCH₃, -NO₂) on the benzyl ring.

- In Silico Docking : Predict binding affinities to targets (e.g., COX-2 or α-synuclein) using AutoDock Vina.

- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity models (e.g., MTT assay in cancer lines) .

Key Considerations for Experimental Design

- Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) .

- Contradiction Mitigation : Replicate studies under standardized conditions (e.g., identical cell lines, solvent batches) .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and metal waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.